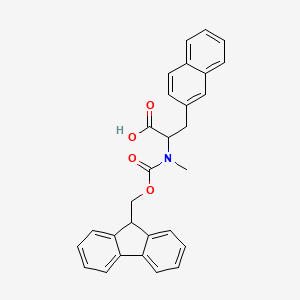

Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

Description

Evolution and Significance of Non-Canonical Amino Acids in Bioactive Peptide Design

The foundation of proteins and peptides is built from a set of 20 canonical amino acids. nih.govacs.org However, nature itself provides inspiration for moving beyond these fundamental building blocks through non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often contain non-canonical amino acids (ncAAs). acs.org These ncAAs are amino acids not directly encoded in the genetic code. nih.gov The inclusion of ncAAs into peptide structures is a key strategy for creating peptidomimetics, which are molecules designed to mimic the function of natural peptides. nih.gov This approach helps to overcome limitations of natural peptides, such as poor pharmacokinetic profiles and lack of oral availability. nih.govtum.de

The use of ncAAs significantly expands the chemical diversity available to medicinal chemists, allowing for the fine-tuning of properties like solubility, metabolic stability, and bioavailability. nih.gov Over the past two decades, ncAAs have proven valuable as building blocks for drug discovery, in probing protein function, and as components of bioactive peptides. rsc.org The incorporation of ncAAs can enhance the stability of specific secondary structures and improve the biological function of peptides. nih.gov

Contextualization of N-Methylation in Peptide Backbone Engineering

A prominent strategy for improving the drug-like properties of peptides is N-methylation, which involves adding a methyl group to the amide nitrogen of the peptide backbone. nih.gov This modification can significantly enhance stability, bioavailability, and receptor binding affinity. nih.gov A key benefit of N-methylation is the increased resistance to enzymatic degradation by proteases, as the methylated amide bond is no longer a substrate for these enzymes. nih.govresearchgate.net

Role of Aromatic Side Chains, Specifically Naphthyl, in Peptide Conformational Control and Interactions

Aromatic side chains play a crucial role in defining the structure and function of peptides through various non-covalent interactions. The naphthyl group of naphthylalanine, a non-canonical amino acid, is particularly noteworthy for its large, hydrophobic, and aromatic nature. lifetein.com This bulky side chain can significantly influence peptide folding and stability. nih.gov

Naphthylalanine exists as two isomers, 1-naphthylalanine and 2-naphthylalanine, which differ in the attachment point of the naphthalene (B1677914) ring to the alanine (B10760859) backbone. lifetein.com This seemingly small difference can lead to distinct steric and electronic profiles. lifetein.com For instance, 2-naphthylalanine is considered to be a structural mimic of phenylalanine, but with an extended aromatic system. nih.gov The incorporation of naphthylalanine can enhance a peptide's hydrophobicity, which may improve its ability to penetrate cell membranes. lifetein.com The extended π-system of the naphthalene ring also provides opportunities for strong aromatic-aromatic (π-π stacking) and cation-π interactions, which are critical for molecular recognition and binding to biological targets. nih.gov

Overview of Research Trajectories for Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

This compound is a specialized building block designed for use in solid-phase peptide synthesis (SPPS). chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, which is a standard feature in modern peptide chemistry. The combination of N-methylation and the 2-naphthyl side chain in a single amino acid derivative makes it a powerful tool for peptide chemists.

Research involving this compound focuses on several key areas:

Enhanced Stability and Bioavailability: The N-methylation provides resistance to proteolytic degradation, while the naphthyl group can enhance binding affinity and cell permeability. nih.govlifetein.com

Conformational Constraint: The steric bulk of both the N-methyl and the naphthyl groups can be used to induce specific secondary structures, such as turns or helices, in a peptide chain. nih.gov

Drug Design and Development: This building block is utilized in the synthesis of novel peptide-based drug candidates targeting a range of diseases. chemimpex.comchemimpex.com The unique combination of features allows for the creation of peptides with tailored pharmacological profiles.

Probing Molecular Interactions: The fluorescent properties of the naphthalene ring can be exploited in biophysical studies to investigate peptide-receptor interactions and protein folding. lifetein.com

The synthesis of N-methylated amino acids can be challenging, but various methods have been developed to make these valuable reagents more accessible for peptide research. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H27NO4 |

| Molecular Weight | 451.52 g/mol wuxiapptec.com |

| CAS Number | 2138482-09-2 wuxiapptec.com |

| Appearance | White powder chemimpex.com |

| Purity | >95% wuxiapptec.com |

| Solubility | Slightly soluble in water. fishersci.com Soluble in organic solvents like Dimethylformamide (DMF). thermofisher.com |

| Storage | 2-8°C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHOSZZFGJIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc N Methyl 3 2 Naphthyl L Alanine and Its Analogues

Established Chemical Synthesis Pathways

The traditional synthesis of Fmoc-N-methyl-3-(2-naphthyl)-L-alanine and similar N-methylated amino acids is a multi-step process that requires careful protection and activation strategies to achieve the desired product with high purity. nih.gov

Multi-Step Approaches: Sequential Protection, N-Methylation, and Side Chain Introduction

The conventional route to this compound involves a series of sequential reactions. This process typically begins with an appropriate starting material, such as L-phenylalanine or a derivative, which undergoes a series of protection, methylation, and side-chain introduction steps.

A common strategy involves the initial protection of the amino and carboxyl groups to prevent unwanted side reactions during the subsequent N-methylation step. wikipedia.org The N-methylation of the protected amino acid is a critical transformation. One established method, the Biron-Kessler method, involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine, which makes the remaining NH group acidic and amenable to methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Following methylation, the o-NBS group is removed, and the Fmoc protecting group is introduced. nih.gov

Another approach involves the formation of a 5-oxazolidinone (B12669149) derivative from the N-Fmoc protected amino acid. researchgate.net This intermediate is then reductively opened using agents like triethylsilane in the presence of a Lewis acid to yield the N-methylated amino acid. researchgate.netacs.org This method has been shown to be efficient and can be more environmentally friendly. researchgate.net

Optimizations in Fmoc Protection Strategies for N-Methylated Amino Acids

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the secondary amine of an N-methylated amino acid can be challenging due to steric hindrance. peptide.com Standard conditions for Fmoc protection may result in low yields or incomplete reactions.

To address this, researchers have developed optimized protocols. These often involve the use of highly reactive Fmoc-donating reagents, such as Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl, in combination with specific bases and reaction conditions to drive the reaction to completion. nih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) being commonly employed. peptide.com

Furthermore, the development of stable Fmoc-benzotriazole reagents has provided an efficient means of protecting various amino acids, including those with functionalized side chains, in good yields and with high purity. organic-chemistry.org

Innovative Synthetic Route Development

To overcome the limitations of multi-step syntheses, researchers have focused on developing more efficient and stereoselective methods for preparing N-methylated amino acids and their derivatives.

One-Step and Convergent Synthesis Strategies for Naphthyl-Alanine Derivatives

Convergent strategies, where key fragments of the target molecule are synthesized separately and then combined, can also be advantageous. For instance, a protected N-methylated amino acid could be coupled with a fragment containing the naphthyl side chain in a later stage of the synthesis.

Considerations for Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) presents several challenges primarily due to steric hindrance. peptide.comrsc.org The bulky N-methyl group and the large naphthyl side chain can significantly slow down the coupling reactions. peptide.com

To achieve efficient coupling of N-methylated amino acids, specialized reagents and conditions are often necessary. nih.gov Standard coupling reagents like HBTU and HCTU may be less effective. peptide.com More potent activating agents such as HATU, PyAOP, or PyBOP in combination with a base like diisopropylethylamine (DIEA) are often required to achieve high coupling yields. peptide.comnih.gov Pre-forming activated species like Fmoc-amino acid chlorides has also been reported as a successful strategy. peptide.com

Monitoring the completion of coupling reactions involving N-methylated amino acids is also critical. Traditional ninhydrin (B49086) tests are not effective for secondary amines, so alternative methods like the bromophenol blue test are used. peptide.com In cases of incomplete coupling, a second coupling step is often performed. peptide.com

Compatibility with Standard Fmoc-SPPS Protocols

This compound can be incorporated into peptide chains using modified Fmoc-SPPS protocols. The core principles of Fmoc-SPPS, such as the use of a solid support (e.g., polystyrene resin), iterative cycles of Fmoc deprotection and amino acid coupling, and final cleavage from the resin, remain applicable. iris-biotech.de However, the N-methylation introduces significant steric hindrance, which necessitates deviations from standard protocols to achieve high-yield synthesis.

The synthesis of this compound itself can be achieved through methods like the Biron-Kessler synthesis on a 2-chlorotrityl chloride (2-CTC) resin. nih.gov This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent replacement of the o-NBS group with an Fmoc group. nih.gov An advantage of this on-resin synthesis is the potential for high purity and the claim of no racemization during the methylation process itself. nih.gov

Once synthesized, the incorporation of this compound into a growing peptide chain follows the general workflow of Fmoc-SPPS:

Fmoc Deprotection: The Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). iris-biotech.de

Washing: The resin is thoroughly washed to remove residual piperidine and byproducts.

Coupling: The incoming this compound is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

Washing: The resin is washed again to remove excess reagents and byproducts.

Coupling Efficiency and Racemization Control

The successful incorporation of this compound hinges on overcoming two primary challenges: achieving high coupling efficiency and preventing racemization at the chiral α-carbon.

Coupling Efficiency:

The steric hindrance posed by the N-methyl group and the bulky naphthyl side chain significantly slows down the coupling reaction. Standard coupling reagents and conditions often result in incomplete coupling, leading to deletion sequences and difficult purification of the final peptide. To drive the reaction to completion, more potent coupling reagents and optimized reaction conditions are necessary.

Uronium and phosphonium (B103445) salt-based coupling reagents are generally preferred for coupling sterically hindered amino acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) have demonstrated superior performance compared to carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) for such challenging couplings. nih.govbachem.com

A comparative study on coupling hindered N-methylated amino acids showed that reagents like HBTU and PyBroP provided significantly better yields than older methods. nih.gov For instance, in the synthesis of a model tripeptide containing an N-methylated amino acid, methods using HBTU or PyBroP resulted in substantial product formation, whereas other methods yielded less than 10% of the desired product. nih.gov

The choice of base is also crucial. While DIPEA (N,N-diisopropylethylamine) is commonly used, less-hindered bases like N-methylmorpholine (NMM) or collidine may be advantageous in certain contexts to minimize side reactions. highfine.com

Below is a table summarizing the relative performance of different coupling reagents for sterically hindered N-methylated amino acids, which can serve as a guide for optimizing the coupling of this compound.

| Coupling Reagent | Relative Efficiency for Hindered N-Methyl Amino Acids | Key Considerations |

| HATU | High | Often considered the gold standard for difficult couplings. |

| HBTU | Moderate to High | A common and effective reagent, though may be less potent than HATU for the most challenging couplings. nih.gov |

| PyBroP | High | A powerful phosphonium salt-based reagent, particularly effective for hindered couplings. nih.govbachem.com |

| DCC/HOBt | Low | Generally insufficient for driving the coupling of sterically hindered N-methylated amino acids to completion. |

Racemization Control:

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly for amino acids that are prone to this side reaction. The activation of the carboxylic acid group during the coupling step can lead to the formation of a planar oxazolone (B7731731) intermediate, which can be deprotonated and re-protonated to yield a mixture of L- and D-isomers. highfine.com

For N-methylated amino acids, the risk of racemization can be exacerbated under certain conditions. The choice of coupling reagent and base plays a pivotal role in mitigating this issue. Additives such as HOBt (1-Hydroxybenzotriazole) and its derivatives are often included in the coupling cocktail to suppress racemization. highfine.com

Studies on racemization have shown that the combination of the coupling reagent and the base has a profound impact. For instance, using a sterically hindered base like 2,4,6-collidine has been shown to reduce racemization compared to more commonly used bases like DIPEA. highfine.com Furthermore, certain coupling protocols have been specifically designed to be "racemization-free." For example, the use of WSCI–CuCl2 (Water-soluble carbodiimide (B86325) with copper(II) chloride) has been reported to eliminate racemization in the coupling of peptides with N-methylamino acids at their C-termini, although this may come at the cost of lower coupling yields. pharm.or.jp

The following table provides a qualitative assessment of racemization risk with different coupling conditions, based on studies of racemization-prone amino acids. This can be extrapolated to inform the strategy for this compound.

| Coupling Condition | Racemization Risk | Mitigation Strategy |

| Strong Base (e.g., DBU) | High | Avoid prolonged exposure; use milder bases. |

| Uronium/Phosphonium Reagents + DIPEA | Moderate | Optimize reaction time; consider alternative bases like collidine. highfine.com |

| Carbodiimide Reagents (e.g., DIC) + Additives (e.g., HOBt, Oxyma) | Low to Moderate | The additive is crucial for suppressing racemization. highfine.com |

| WSCI-CuCl2 | Very Low | Reported to be racemization-free for C-terminal N-methylated amino acids, but may result in lower yields. pharm.or.jp |

Exploration of Peptide and Peptidomimetic Design Principles Utilizing Fmoc N Methyl 3 2 Naphthyl L Alanine

Modulating Peptide Conformation and Backbone Dynamics

The introduction of Fmoc-N-methyl-3-(2-naphthyl)-L-alanine into a peptide sequence profoundly influences its three-dimensional structure and flexibility. This is a direct consequence of the interplay between the N-methyl group and the bulky 2-naphthyl side chain.

Influence of N-Methylation on Amide Bond Conformation and Helical Propensity

N-methylation, the substitution of the amide proton with a methyl group, has a significant and predictable impact on the local peptide backbone. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, a critical interaction for the stabilization of canonical secondary structures like α-helices and β-sheets. Research has shown that while N-methylation is generally expected to destabilize helical structures, the degree of this destabilization is highly dependent on the position of the modification within the peptide sequence. nih.gov The steric clash between the N-methyl group and the adjacent α-carbon substituents can also restrict the allowable dihedral angles (φ and ψ), thereby guiding the peptide into specific, often non-canonical, conformations. In the context of helical propensity, the introduction of an N-methyl group can disrupt the regular hydrogen-bonding pattern required for helix formation, leading to a localized unfolding or kinking of the helix.

Enhancing Proteolytic Stability in Peptide Constructs

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. This compound offers a powerful two-pronged approach to address this challenge.

N-Methylation as a Strategy for Resistance to Enzymatic Degradation

The N-methylated amide bond is inherently resistant to cleavage by a wide range of proteases. These enzymes have evolved to recognize and hydrolyze peptide bonds with a specific geometry and the presence of an amide proton for hydrogen bonding within their active sites. The presence of the N-methyl group disrupts this recognition, effectively "shielding" the peptide bond from enzymatic attack. This strategy has been shown to dramatically increase the half-life of peptides in biological fluids.

A hypothetical comparison of the proteolytic stability of a model peptide with and without the incorporation of N-methyl-3-(2-naphthyl)-L-alanine is presented in the interactive table below.

| Peptide | Modification | Protease | Half-life (hours) |

|---|---|---|---|

| Model Peptide A | None | Trypsin | 0.5 |

| Model Peptide A | N-methyl-3-(2-naphthyl)-L-alanine | Trypsin | > 24 |

| Model Peptide B | None | Chymotrypsin | 1.2 |

| Model Peptide B | N-methyl-3-(2-naphthyl)-L-alanine | Chymotrypsin | > 48 |

This table presents hypothetical data to illustrate the expected increase in proteolytic stability and is not based on specific experimental results for this compound.

Design of Bioactive Peptidomimetics

The unique structural and stability-enhancing properties of this compound make it an invaluable tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. By strategically placing this amino acid derivative within a peptide sequence, medicinal chemists can lock the molecule into a bioactive conformation, one that preferentially binds to a specific biological target.

The combination of conformational restriction and enhanced proteolytic stability allows for the development of potent and selective inhibitors or agonists for a variety of receptors and enzymes. For instance, incorporating this compound into a known peptide ligand can lead to analogues with significantly improved affinity and in vivo efficacy.

The following interactive table provides a hypothetical example of how the incorporation of N-methyl-3-(2-naphthyl)-L-alanine could enhance the biological activity of a peptidomimetic targeting a specific receptor.

| Peptidomimetic | Modification | Target Receptor | Binding Affinity (IC50, nM) |

|---|---|---|---|

| Lead Peptide | None | Receptor X | 500 |

| Peptidomimetic 1 | N-methyl-3-(2-naphthyl)-L-alanine at position 3 | Receptor X | 50 |

| Peptidomimetic 2 | N-methyl-3-(2-naphthyl)-L-alanine at position 5 | Receptor X | 150 |

This table presents hypothetical data to illustrate the potential impact on biological activity and is not based on specific experimental results for this compound.

Mimicry of Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to numerous biological processes, making them attractive but challenging drug targets. The interaction surfaces are often large and flat, which makes it difficult for traditional small molecules to inhibit them effectively. nih.gov Peptides, due to their size and three-dimensional nature, are better suited to bind to these expansive interfaces. nih.gov

The incorporation of this compound into a peptide sequence can be a strategic approach to mimic the key features of a PPI interface. The large, hydrophobic 2-naphthyl side chain can act as a surrogate for bulky hydrophobic residues like tryptophan or phenylalanine that are often found in the "hot spots" of PPIs. This bulky group can be used as a probe in studies of protein-protein interactions, allowing researchers to gain insights into the binding interfaces between proteins. smolecule.comchemimpex.com By placing this residue at specific positions within a peptide, it is possible to create a topographic and chemical mimic of one of the protein partners, thereby disrupting the native interaction.

Strategies for Improving Cell Permeability via N-Methylation

A significant hurdle in the development of peptide-based therapeutics is their generally poor cell permeability and low oral bioavailability. nih.govpeptide.com A primary reason for this is the high desolvation energy required for the polar peptide backbone to cross the hydrophobic lipid bilayer of the cell membrane. The amide N-H groups in a standard peptide backbone are hydrogen bond donors, forming strong interactions with water molecules that must be broken for membrane transit. nih.gov

Backbone N-methylation, the replacement of an amide proton with a methyl group, is a widely used and effective strategy to overcome this limitation. nih.govacs.org This modification imparts several key advantages:

Reduced Hydrogen Bond Donor Capacity: The substitution of N-H with N-CH3 eliminates a hydrogen bond donor, reducing the energetic penalty of desolvation and thus enhancing membrane permeability. nih.govacs.org

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in vivo. peptide.comresearchgate.net

This strategy is inspired by nature; the highly successful immunosuppressant drug Cyclosporine A is a cyclic peptide with seven N-methylated residues, a feature critical to its remarkable oral bioavailability. nih.govacs.org Research has shown that N-methylation can significantly improve the cell penetration of various peptides. For example, in a study on SARS-CoV-2 Mpro inhibitors, N-methylation of a P2 norvaline residue in a peptidomimetic improved its antiviral activity in a cell-based assay (EC50) from the 2-25 µM range to 0.5 µM, an effect attributed to improved cell permeability. acs.org Another study found that a cyclic hexapeptide with three N-methyl groups achieved an oral bioavailability of 28% in rats. nih.gov The incorporation of this compound leverages this principle to build peptides with improved drug-like properties.

Investigating Structure-Activity Relationships (SAR) in Modified Peptides

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. researchgate.net For peptides, this involves systematically modifying the amino acid sequence to understand how each component contributes to biological activity and other pharmacological properties. nih.gov The introduction of N-methylated amino acids like this compound is a powerful tool in SAR studies, providing insights into both side-chain and backbone requirements for activity. researchgate.netresearchgate.net

Positional Scanning and Amino Acid Substitutions

Positional scanning is a systematic experimental strategy used to probe the functional role of each amino acid residue in a peptide. researchgate.netgenscript.com In this approach, each position in a parent peptide sequence is substituted with a different amino acid, and the resulting analogues are tested for biological activity. genscript.com This allows for the rapid identification of residues that are critical for function, those that can be modified to enhance activity, and those that are tolerant to substitution. nih.gov

While alanine (B10760859) scanning (systematically replacing each residue with alanine) is a common starting point, substitution with more complex, non-natural amino acids like N-methyl-3-(2-naphthyl)-L-alanine provides deeper insights. Such a scan would evaluate the effect of simultaneously introducing three distinct structural changes at each position:

N-methylation: Probes the importance of the backbone amide N-H hydrogen bond.

Bulky Aromatic Side Chain: Assesses the tolerance for a large, hydrophobic group.

Conformational Restriction: Evaluates the impact of a sterically constrained residue.

The results of such a scan can guide the design of second-generation peptides with enhanced potency, selectivity, and metabolic stability.

Table 1: Hypothetical Positional Scanning Data for a Pentapeptide Agonist

This interactive table illustrates how data from a positional scan using N-methyl-3-(2-naphthyl)-L-alanine (Nal(Me)) could be interpreted.

| Position | Original Residue | Substitution | Relative Activity (%) | Interpretation |

| 1 | Glycine (Gly) | Nal(Me) | 5 | The N-H of Gly1 may be a critical H-bond donor, or the bulky side chain causes a steric clash with the receptor. |

| 2 | Leucine (Leu) | Nal(Me) | 150 | The hydrophobic pocket of the receptor can accommodate the naphthyl group, and the pre-organized conformation enhances binding affinity. |

| 3 | Aspartate (Asp) | Nal(Me) | <1 | The negative charge of Asp3 is essential for activity; replacing it with a hydrophobic group abolishes binding. |

| 4 | Phenylalanine (Phe) | Nal(Me) | 90 | The receptor has a large hydrophobic pocket. The activity is maintained, suggesting the backbone N-H at this position is not critical. |

| 5 | Serine (Ser) | Nal(Me) | 10 | The hydroxyl group of Ser5 is likely a key H-bond donor for receptor interaction. |

Correlation of Conformational Changes with Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. N-methylation of the peptide backbone is a significant structural modification that directly influences conformation and, consequently, function. benthamdirect.com By removing the amide proton, N-methylation eliminates a hydrogen bond donor and introduces steric constraints that restrict the allowable range of the backbone dihedral angles (φ and ψ). monash.edu

This conformational restriction can have several effects on biological activity:

Stabilization of Bioactive Conformation: N-methylation can lock a peptide into a specific conformation, such as a β-turn or an extended structure, that is optimal for receptor binding. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and potency. nih.govmonash.edu

Altered Receptor Selectivity: Different receptor subtypes may require distinct peptide conformations for binding. By inducing a specific fold, N-methylation can steer a peptide's selectivity toward a particular receptor subtype. monash.edu

Agonist-to-Antagonist Switching: The conformational changes induced by N-methylation can be dramatic enough to convert a receptor agonist into an antagonist. peptide.com

In one study, the introduction of an N-methyl group into a peptide inhibitor was expected to reduce binding affinity by disrupting a hydrogen bond with the target protein. acs.org However, crystallographic data revealed that while the original hydrogen bond was indeed lost, the protein side chain reoriented to form a new, compensatory hydrogen bond, thus preserving affinity while gaining the benefits of improved permeability. acs.org The incorporation of this compound provides a dual mechanism for conformational control: the N-methyl group restricts the backbone, while the bulky naphthyl side chain influences local and global peptide folding. These predictable conformational effects are invaluable for designing peptides with precisely tuned biological activities.

Advanced Characterization Techniques and Computational Studies of Fmoc N Methyl 3 2 Naphthyl L Alanine Containing Peptides

Spectroscopic Analyses for Conformational Elucidation

Spectroscopic techniques are indispensable for investigating the three-dimensional structure and dynamic behavior of peptides in solution. The intrinsic properties of Fmoc-N-methyl-3-(2-naphthyl)-L-alanine—namely the N-methylated amide bond and the fluorescent naphthyl group—make it particularly amenable to detailed analysis by NMR, CD, and fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. For peptides containing N-methylated residues such as this compound, NMR is crucial for understanding the conformational equilibria arising from the N-methylation.

The tertiary amide bond (Fmoc-N(CH₃)-) can exist in either a cis or trans conformation. The energy barrier for rotation around this bond is significant, leading to slow isomerization on the NMR timescale. This results in the appearance of two distinct sets of resonances for the residues flanking the N-methylated amino acid, corresponding to the cis and trans isomers. The ratio of these conformers can be quantified by integrating the corresponding signals.

Two-dimensional (2D) NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about through-space proton-proton proximities. researchgate.netuzh.ch These are essential for defining the peptide's global fold. For instance, specific NOE or ROE cross-peaks can establish short-range and long-range distance restraints that are used in structure calculation protocols. researchgate.net In larger proteins or peptides, specialized techniques like 13C,15N-isotope labeling and methyl-TROSY based NOESY experiments are employed to enhance resolution and sensitivity, allowing for the assignment of methyl-methyl NOEs which are critical for defining the core structure. utoronto.ca The "methyl walk" strategy, which uses NOESY data to connect adjacent methyl groups, is a common method for resonance assignment in complex systems. nih.gov

| NMR Technique | Observable | Information Gained | Typical Application/Example |

|---|---|---|---|

| 1D ¹H NMR | Signal doubling/broadening | Detection of cis/trans isomerization around the N-methyl amide bond. | Observation of two distinct signals for the N-methyl group. |

| 2D NOESY/ROESY | Cross-peak intensities | Inter-proton distances (<5 Å), determination of local and global conformation. researchgate.netuzh.ch | Identifying NOEs between the naphthyl protons and other protons in the peptide to define its orientation. |

| 2D TOCSY | Correlation of coupled spins | Assignment of amino acid spin systems. | Identifying all proton resonances belonging to a specific residue. |

| ¹H-¹³C HSQC | Correlation of ¹H and ¹³C nuclei | Assignment of methyl group resonances. nih.gov | Resolving overlapping proton signals by spreading them over a second carbon dimension. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light, providing information about the secondary structure of peptides. nih.gov Different secondary structures like α-helices, β-sheets, and random coils exhibit distinct CD spectra. nih.gov For example, α-helical structures are characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. nih.gov

When incorporating this compound, the analysis can be complex. The naphthyl group is an aromatic chromophore that absorbs in the far-UV region, potentially interfering with the peptide backbone signal. nih.gov Therefore, the contribution of the naphthyl side chain must be considered when interpreting the spectra to accurately estimate the secondary structure content. nih.gov Studies on alanine-rich peptides have shown that secondary structure content can be highly dependent on environmental factors like solvent and peptide concentration. researchgate.netnih.gov For instance, a peptide might adopt a random coil conformation in an aqueous buffer but transition to a more ordered α-helical structure in a solvent like trifluoroethanol (TFE). researchgate.netnih.gov

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Fluorescence Spectroscopy for Probing Environmental Interactions (utilizing naphthyl fluorophore)

The 2-naphthyl group of the alanine (B10760859) side chain is an intrinsic fluorophore, making fluorescence spectroscopy a valuable tool for studying peptides containing this residue. nih.govchemimpex.com The fluorescence emission of the naphthyl group is highly sensitive to its local microenvironment, including solvent polarity and accessibility. evidentscientific.com

In a polar environment like water, the emission maximum of a naphthyl group will be at a longer wavelength (a red shift) compared to when it is in a non-polar environment, such as buried within a hydrophobic protein core. evidentscientific.com This phenomenon, known as solvatochromism, allows researchers to probe the location and environment of the naphthylalanine residue within the peptide structure. rsc.org For example, a significant blue shift in the emission spectrum upon peptide folding or binding to a target would indicate that the naphthyl group has moved into a more hydrophobic environment. evidentscientific.com The quantum yield and fluorescence lifetime are also affected by the environment, providing further quantitative data on the residue's interactions. nih.gov Studies have shown that β-(2-naphthyl)-alanine can serve as an effective fluorescent probe to study peptide-membrane interactions, with its excited-state lifetime changing drastically when moving from an aqueous solution to a lipid medium. nih.gov

| Solvent | Relative Polarity | Typical Emission Maximum (λem) | Effect |

|---|---|---|---|

| Hexane | Non-polar | Shorter wavelength (e.g., Violet-Blue) rsc.org | Indicates a hydrophobic environment. |

| Acetonitrile (B52724) | Polar Aprotic | Intermediate wavelength | Reflects moderate solvent exposure. |

| Methanol | Polar Protic | Longer wavelength (e.g., Orange-Red) rsc.org | Indicates a highly polar, solvent-exposed environment. rsc.org |

| Water | Highly Polar Protic | Longest wavelength | Indicates maximum solvent exposure. |

Chromatographic Methodologies for Purity and Stereochemical Integrity

Chromatographic methods are fundamental to verifying the successful synthesis and purification of peptides. They are essential for assessing the purity of the final product and for confirming its stereochemical integrity, which is critical for biological activity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and their constituent amino acid derivatives. nih.gov For this compound and peptides containing it, reversed-phase HPLC (RP-HPLC) is typically used. hplc.eu

In RP-HPLC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, commonly acetonitrile and water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The compound is separated based on its hydrophobicity; more hydrophobic compounds are retained longer on the column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at 215, 254, or 280 nm. nih.gov Commercial preparations of this compound are often certified with a purity of ≥95% to ≥99% as determined by HPLC. thermofisher.comsigmaaldrich.comottokemi.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm) hplc.eunih.gov |

| Mobile Phase A | 0.1% TFA in Water hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile hplc.eu |

| Gradient | Linear gradient, e.g., 10-90% B over 30 min nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 215 nm, 254 nm, or 280 nm nih.gov |

Chiral HPLC for Enantiomeric Excess Determination and Diastereomer Separation

Maintaining stereochemical integrity during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on the specific chirality of their amino acids. Chiral HPLC is used to determine the enantiomeric purity of the this compound building block and to separate potential diastereomers in the final peptide. phenomenex.com

This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. sigmaaldrich.com Polysaccharide-based or macrocyclic antibiotic-based (e.g., CHIROBIOTIC) columns are commonly used for the separation of N-Fmoc protected amino acids. phenomenex.comsigmaaldrich.com By running a sample of the synthesized L-amino acid derivative and comparing its retention time to a standard of the D-enantiomer, the enantiomeric excess (ee) can be precisely calculated. thieme-connect.com High-quality starting materials typically have an enantiomeric excess of ≥99.5%. thermofisher.com When this amino acid is incorporated into a peptide, any epimerization during synthesis can lead to the formation of diastereomers, which can also be separated and quantified using chiral HPLC or, in some cases, high-resolution RP-HPLC. acs.org

| Parameter | Description | Example Application |

|---|---|---|

| Technique | Separation based on differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Confirming the starting material is Fmoc-N-methyl-3-(2-naphthyl)-L -alanine, not the D-form. |

| Stationary Phase | Polysaccharide-based (e.g., Lux series) or macrocyclic glycopeptide (e.g., CHIROBIOTIC T). phenomenex.comsigmaaldrich.com | Baseline resolution of L- and D-enantiomers of Fmoc-amino acids. phenomenex.com |

| Mobile Phase | Often reversed-phase (e.g., Acetonitrile/Water/TFA) or normal-phase (Hexane/Isopropanol). thieme-connect.com | Isocratic elution to determine enantiomeric excess (ee). |

| Analysis Goal | Quantify enantiomeric excess (ee) or diastereomeric ratio (dr). | Ensuring >99.5% ee for the amino acid building block. thermofisher.com |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides synthesized using this compound. Following synthesis, which is often performed using automated solid-phase peptide synthesizers with standard Fmoc chemistry, MS is used for quality control analysis. nih.gov The primary role of MS is to verify the molecular identity of the synthesized peptide by confirming that its measured molecular weight matches the expected theoretical value. nih.gov

For a successful synthesis, the mass spectrum should ideally show a single, dominant peak corresponding to the molecular weight of the target peptide. nih.gov The presence of additional peaks can indicate incomplete reactions, side products, or other errors during the complex synthesis process. nih.gov For peptides incorporating this compound, high-resolution mass spectrometry can precisely confirm the mass of the modified residue within the larger peptide chain.

Below is a table of key identifiers for the parent amino acid derivative, which are fundamental for mass spectrometry analysis.

| Identifier | Value | Source |

| Compound Name | This compound | wuxiapptec.com |

| CAS Number | 2138482-09-2 | wuxiapptec.comwuxiapptec.com |

| Molecular Weight | 451.522 | wuxiapptec.comwuxiapptec.com |

| Molecular Formula | C28H23NO4 | biosynth.com |

This interactive table provides key data points for this compound.

Computational Chemistry and Molecular Modeling

Computational methods are essential for exploring the structural and dynamic properties of peptides containing this compound. These in silico techniques provide insights that are often difficult to obtain through experimental means alone.

The introduction of an N-methyl group and a bulky 2-naphthyl side chain significantly influences a peptide's conformational landscape. N-methylation is known to restrict the available conformational space of the peptide backbone, reducing the number of observable conformers compared to their non-methylated counterparts. researchgate.net This is due to steric hindrance that can also increase the energy barrier for the isomerization between cis and trans forms of the peptide bond. researchgate.net

Computational studies on such peptides begin with conformational sampling to explore the potential shapes the molecule can adopt. This process is followed by energy minimization, a computational method used to find the most stable three-dimensional structure, or the conformation with the lowest potential energy. nih.gov By calculating the potential energy surface, researchers can identify various low-energy (and therefore more likely) conformations. researchgate.net For a modified amino acid like this compound, these calculations reveal how the unique residue guides the peptide into a more defined and rigid structure. nih.gov The analysis involves computing the matrix of second derivatives of the energy, which confirms that the identified conformations are true local energy minima and thus represent potentially stable structures. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements and conformational flexibility of atoms and molecules over time. nih.gov For peptides containing this compound, MD simulations provide critical insights into their dynamic behavior and interactions with their environment, such as a solvent or a biological membrane. researchgate.netnih.gov

Studies have shown that N-substitution can restrict the conformational flexibility of the peptide chain. researchgate.net MD simulations can quantify this effect by tracking the atomic trajectories of the peptide. These simulations can model the initial stages of peptide-membrane interactions, revealing how the peptide positions itself and binds to the surface. nih.gov The naphthyl group, being large and hydrophobic, plays a significant role in these interactions, which can be visualized and analyzed through MD simulations.

Key analyses performed during MD simulations of these peptides include:

| Analysis Type | Description | Source |

| Peptide Interactions & Contacts | Examines the specific atoms and residues involved in interactions with solvent molecules or membrane components. | nih.gov |

| Effect on Peptide Structure | Monitors changes in the peptide's secondary structure (e.g., helicity) upon interaction with its environment. | nih.gov |

| Peptide Amphipathicity | Assesses how the distribution of hydrophobic (like the naphthyl group) and hydrophilic residues changes over time. | nih.gov |

| Peptide Positioning & Binding | Determines the orientation and depth of penetration of the peptide with respect to a surface like a model membrane. | nih.gov |

This interactive table outlines the key analyses conducted during Molecular Dynamics (MD) simulations to understand peptide behavior.

Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein, to form a stable complex. nih.gov For peptides containing this compound, docking studies are crucial for understanding how they might interact with specific biological targets, such as cancer cell receptors. chemimpex.com

The goal of docking is to sample various possible bound conformations and use a scoring function to rank them, identifying the most likely binding mode. nih.govnih.gov Peptides, however, present a significant challenge due to their high flexibility. nih.gov Therefore, flexible docking protocols (FLX) are often employed, which allow for the conformational movement of the peptide during the docking calculation. nih.gov The success of these methods can be influenced by the number of rotatable bonds in the ligand; peptides are considered highly flexible ligands. nih.gov

Despite the challenges, docking remains an efficient approach in the early stages of drug discovery to generate hypotheses about protein-peptide interactions. nih.gov For a peptide with the bulky and conformationally influential this compound residue, docking can help predict how this specific structural feature contributes to binding affinity and specificity at the target protein's binding site.

Applications in Advanced Biochemical and Materials Research

Probes for Protein-Protein and Peptide-Receptor Interaction Studies

The distinct structure of Fmoc-N-methyl-3-(2-naphthyl)-L-alanine makes it a valuable tool for investigating complex biological interactions. The bulky naphthyl group can function as a probe for exploring the binding interfaces between proteins. smolecule.com Furthermore, the N-methyl group enhances the proteolytic stability of peptides containing this amino acid, making them more resistant to enzymatic degradation and thus more effective as research probes. smolecule.comchemimpex.com

Peptides synthesized with this modified amino acid are instrumental in studying binding affinities and mechanisms. smolecule.com The presence of the naphthylalanine residue can significantly influence how a peptide interacts with its target protein or receptor. For instance, in related studies, replacing a standard phenylalanine residue with 2-naphthylalanine in the neuropeptide, Neuromedin U-8, was shown to increase its binding selectivity for the NMUR2 receptor. peptide.com This demonstrates the power of using naphthyl-containing amino acids to fine-tune peptide specificity. The inherent spectroscopic properties of the naphthyl group can also aid in conformational studies and the investigation of protein interactions. chemimpex.com

The unique structural characteristics of this compound are beneficial for the rational design of peptide-based therapeutics aimed at specific biological targets. chemimpex.comchemimpex.com Its use is particularly noted in research aimed at developing therapeutics for cancer by targeting specific cancer cell receptors. chemimpex.com The enhanced stability conferred by the N-methyl group is a critical attribute, as it can lead to drug candidates with improved pharmacological profiles. chemimpex.com By serving as a key building block, this compound facilitates the assembly of bioactive peptides, which can accelerate the discovery of new drug candidates. chemimpex.com

Self-Assembly of Peptide Conjugates and Supramolecular Architectures

The Fmoc group, while commonly used as a protecting group in peptide synthesis, also possesses remarkable aggregation properties. nih.gov Conjugates featuring bulky N-terminal aromatic groups like Fmoc and side chains like naphthalene (B1677914) exhibit a strong tendency to self-assemble into ordered supramolecular structures. nih.gov

The self-assembly of peptides containing this compound is primarily driven by a combination of non-covalent forces. The principal mechanism is π-stacking, an aromatic interaction occurring between the electron-rich fluorenyl and naphthyl groups. nih.gov These stacking interactions, along with hydrophobic forces between the bulky aromatic moieties and hydrogen bonding between the peptide backbones, provide the necessary driving force for the spontaneous organization of molecules into larger, well-defined architectures. nih.gov

The self-assembly process of these peptide conjugates often leads to the formation of fibrillar nanostructures. nih.govnih.gov Under appropriate conditions, such as a shift in pH, these nanofibers can entangle to form a three-dimensional network that immobilizes large amounts of water, resulting in the creation of a self-supporting hydrogel. nih.govnih.gov The mechanical properties and porosity of these hydrogels can be tuned based on formulation conditions. nih.gov This capability has been explored for creating innovative materials for tissue engineering, drug delivery, and as biosensors for detecting amyloid fibrils. nih.gov While much of the detailed research has been conducted on similar systems like Fmoc-diphenylalanine, the principles of self-assembly and hydrogelation are applicable to peptides containing the 2-Nal derivative. nih.govnih.gov

Development of Fluorescent Probes for Biological Imaging

The intrinsic properties of the naphthyl group within this compound make it suitable for use in creating fluorescent probes. chemimpex.com This application leverages the naphthyl moiety's ability to fluoresce, which allows for the visualization of cellular processes in biological research. chemimpex.com By incorporating this amino acid into a peptide sequence designed to bind to a specific cellular target, researchers can track the location and dynamics of that target within a living system, providing valuable insights into biological function and disease pathology.

Data Tables

Table 1: Research Applications of this compound

| Application Area | Specific Use | Key Structural Contributor(s) | Reference(s) |

|---|---|---|---|

| Interaction Studies | Probing protein-protein binding interfaces | Naphthyl group | smolecule.com |

| Enhancing peptide-receptor specificity | Naphthyl group | peptide.com | |

| Increasing proteolytic stability of peptide probes | N-methyl group | smolecule.comchemimpex.com | |

| Ligand Design | Development of therapeutics for specific targets (e.g., cancer receptors) | Naphthyl group, N-methyl group | chemimpex.com |

| Materials Science | Driving self-assembly of peptide conjugates | Fmoc group, Naphthyl group | nih.gov |

| Formation of hydrogels and nanomaterials | Fmoc group, Naphthyl group | nih.govnih.gov |

| Biological Imaging | Creating fluorescent probes to visualize cellular processes | Naphthyl group | chemimpex.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fmoc-3-(2-naphthyl)-L-alanine |

| Fmoc-3-(1-naphthyl)-L-alanine |

| Fmoc-diphenylalanine |

| Phenylalanine |

| 2-Naphthylalanine |

Utilization of the Naphthyl Group as an Intrinsic Fluorophore

The 2-naphthylalanine (Nal) residue within the structure of this compound serves as an intrinsic fluorophore. This fluorescence arises from the delocalized π-electron system of the naphthalene ring. When a peptide or molecule containing this residue is exposed to ultraviolet light, the naphthyl group can absorb photons and subsequently emit light at a longer wavelength, a phenomenon known as fluorescence. This property is valuable in various research applications as it allows for the monitoring and analysis of molecular interactions without the need for an external fluorescent label.

The use of the non-methylated analogue, Fmoc-3-(2-naphthyl)-L-alanine, in creating fluorescent probes for imaging applications has been noted, highlighting the utility of the naphthyl group in this context. chemimpex.com Studies have specifically identified β-(2-naphthyl)-D-alanine (D-Nal) as a useful fluorescent probe in peptide studies due to its distinct de-excitation fluorescence profile and a longer excited-state lifetime compared to the naturally fluorescent amino acid tryptophan. nih.gov This longer lifetime allows for better discrimination between the signals from the naphthyl probe and other fluorescent species in a complex biological environment. nih.gov

The intrinsic fluorescence of the naphthyl group is a generic property that can be exploited in various contexts. For instance, some protein aggregates, known as amyloids, have been found to develop an intrinsic fluorescence signature during their formation. nih.gov This suggests that the changes in the local environment of fluorophores, such as the naphthyl group, can lead to detectable changes in their fluorescent properties.

Design of Environment-Sensitive Probes

The fluorescence of the naphthyl group is sensitive to its local environment, a characteristic that is pivotal in the design of environment-sensitive probes. These probes exhibit changes in their fluorescence emission spectra, such as shifts in wavelength or changes in intensity, in response to alterations in the polarity, viscosity, or chemical nature of their surroundings. researchgate.net This sensitivity allows for the study of dynamic biological processes, such as protein-protein interactions, conformational changes in proteins, and the binding of ligands to receptors. researchgate.netnih.gov

While direct research on this compound as an environment-sensitive probe is not extensively documented, the principles are well-established with similar fluorophores. For example, the 4-(N,N-dimethylamino)-phthalimide (4-DMAP) system is a well-known environment-sensitive fluorophore that shows significant changes in its quantum yield and emission wavelength in different solvents. researchgate.net Peptides incorporating such residues have been successfully used as sensors for protein-protein interactions. researchgate.net

In the context of this compound, the incorporation of this amino acid into a peptide sequence would position the naphthyl group as a reporter. If the peptide then binds to a target molecule, the local environment of the naphthyl group may change, for instance, by moving from an aqueous environment to a more hydrophobic binding pocket. This change would be expected to alter the fluorescence properties of the naphthyl group, providing a signal that can be used to monitor the binding event. Studies with β-(2-naphthyl)-D-alanine have shown that its excited-state lifetime changes drastically when it moves from an aqueous solution to a lipid medium, demonstrating its potential as an environment-sensitive probe. nih.gov

The development of synthetic peptide-based fluorescent probes is an active area of research, as they offer advantages such as accessibility, stability, and the ability to be modified for specific applications. nih.gov The use of Fmoc-protected amino acids with intrinsic fluorescent properties, like this compound, is a key strategy in the construction of these advanced research tools.

Future Prospects and Emerging Research Frontiers

Rational Design of Next-Generation Peptidomimetics with Enhanced Properties

The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved characteristics such as enhanced stability, better cell permeability, and increased biological activity. Fmoc-N-methyl-3-(2-naphthyl)-L-alanine is a key component in this endeavor due to the specific attributes conferred by its N-methyl group and its 2-naphthylalanine core.

N-methylation of the peptide backbone is a well-established strategy to overcome the poor pharmacokinetic properties often associated with peptide-based therapeutics. nih.govacs.org This modification imparts several advantageous properties:

Proteolytic Resistance: The methyl group on the amide nitrogen acts as a steric shield, preventing recognition and cleavage by proteases, thus increasing the in vivo half-life of the peptide. youtube.com

Improved Membrane Permeability: N-methylation can reduce the hydrogen bond donor capacity of the peptide backbone, which is a key factor in improving passive membrane diffusion and oral bioavailability. nih.govacs.org Studies on cyclic hexapeptides have shown a direct correlation between N-methylation and increased membrane permeability. nih.gov

Conformational Control: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptidomimetic into a bioactive conformation, potentially leading to enhanced potency and selectivity for its target. nih.gov

The 2-naphthylalanine (2-Nal) residue offers its own set of unique advantages for peptidomimetic design. lifetein.com As an unnatural, bulky aromatic amino acid, it provides:

Enhanced Hydrophobicity and Stability: The large aromatic surface of the naphthyl group increases hydrophobicity, which can enhance binding affinity through hydrophobic interactions and improve stability. lifetein.comnih.gov It has been used to replace tryptophan in peptide sequences to boost salt resistance and serum stability in antimicrobial peptides. nih.gov

Probing Molecular Interactions: The distinct size, shape, and electronic properties of the naphthyl group, compared to natural aromatic amino acids like phenylalanine or tryptophan, make it an invaluable tool for probing receptor-ligand interactions and understanding the structural requirements for biological activity. lifetein.comnih.gov While 1-naphthylalanine is considered a better geometric mimic of tryptophan, 2-naphthylalanine is viewed as more akin to a substituted phenylalanine, offering different steric and electronic profiles for design. nih.gov

By combining N-methylation and the 2-naphthylalanine side chain, this compound allows for the rational design of peptidomimetics with a fine-tuned balance of stability, permeability, and conformational rigidity, essential for developing next-generation therapeutics.

Table 1: Impact of Structural Modifications on Peptidomimetic Properties

| Structural Feature | Property Enhanced | Rationale |

|---|---|---|

| N-methylation | Proteolytic Stability | Steric hindrance at the amide bond prevents enzymatic cleavage. youtube.com |

| Oral Bioavailability | Reduces hydrogen bond donors, improving membrane permeability. nih.govacs.org | |

| Receptor Selectivity | Constrains peptide backbone, locking in a bioactive conformation. nih.gov | |

| 2-Naphthyl Side Chain | Binding Affinity | Bulky, hydrophobic group enhances interactions with target receptors. lifetein.com |

| Serum Stability | Non-natural, bulky structure provides resistance to degradation. nih.gov |

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry, particularly when coupled with solid-phase peptide synthesis (SPPS), is a powerful strategy for generating large, diverse libraries of compounds for high-throughput screening (HTS) and drug discovery. crsubscription.comnih.gov The Fmoc protecting group is central to modern SPPS due to its base-lability, allowing for mild deprotection conditions that preserve sensitive functionalities within the peptide chain. pharmatutor.org

This compound is an ideal building block for inclusion in combinatorial libraries for several reasons:

Compatibility with SPPS: The Fmoc group ensures seamless integration into standard automated solid-phase synthesis protocols. sigmaaldrich.comsigmaaldrich.com

Introduction of Diversity: Incorporating this unnatural amino acid into a peptide library introduces significant structural and functional diversity. The N-methyl group and the bulky naphthyl side chain create unique peptidomimetic structures that are not accessible with the 20 canonical amino acids, expanding the chemical space available for screening. nih.govlifetein.com

Targeted Libraries: Its properties allow for the creation of focused libraries aimed at targets where features like proteolytic resistance and specific aromatic interactions are predicted to be beneficial. For example, libraries of N-methylated peptides are often synthesized to screen for orally bioavailable drug candidates. nih.gov

Recent advancements have focused on efficient on-resin N-methylation techniques to create entire libraries of N-methylated peptides, demonstrating the value of this modification in drug discovery. nih.gov The availability of pre-methylated, Fmoc-protected building blocks like this compound simplifies this process, allowing for precise, site-specific incorporation into a sequence without the need for on-resin modification steps that can sometimes be inefficient. nih.gov This facilitates the assembly of complex peptide libraries where the impact of N-methylation at specific positions can be systematically explored through HTS. nih.govchemimpex.com

Integration with Advanced Drug Delivery Systems Research

The development of advanced drug delivery systems is crucial for ensuring that therapeutic agents reach their target site in the body effectively. This compound has properties that make it a valuable component in this area of research, particularly in the design of peptide-based drug conjugates and delivery vectors.

The 2-naphthylalanine residue significantly influences the interaction of peptides with biological membranes. lifetein.com Its inherent hydrophobicity and large surface area can enhance membrane permeability, a critical factor for intracellular drug delivery. lifetein.com This makes it an attractive component for designing cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering various molecular cargoes (from small molecules to large proteins) into cells. The incorporation of 2-Nal can improve the efficiency of these CPPs.

Furthermore, Fmoc-protected amino acids, including Fmoc-3-(2-naphthyl)-L-alanine, are utilized in bioconjugation techniques. chemimpex.com These methods facilitate the covalent attachment of peptides to other molecules, such as cytotoxic drugs, imaging agents, or nanoparticles. By constructing a peptide sequence that includes N-methyl-3-(2-naphthyl)-L-alanine, researchers can create a drug delivery vehicle with inherent stability and cell-penetrating properties, which can then be conjugated to a therapeutic payload. This integrated approach is central to creating targeted drug delivery systems that can, for example, selectively deliver a chemotherapeutic agent to cancer cells. chemimpex.com

Exploration in Peptide-Based Diagnostics and Biosensors

The unique photophysical properties of the naphthyl group open up possibilities for the use of peptides containing 2-naphthylalanine in the development of diagnostics and biosensors. lifetein.com The naphthalene (B1677914) moiety is intrinsically fluorescent, possessing absorption and emission profiles in the ultraviolet range that can be used for detection and imaging purposes. lifetein.com

This fluorescence can be exploited in several ways:

Fluorescent Probes: Peptides incorporating N-methyl-3-(2-naphthyl)-L-alanine can be designed as fluorescent probes to visualize cellular processes or to report on specific biomolecular interactions. chemimpex.com A change in the fluorescence signal (e.g., intensity or wavelength) upon the peptide binding to its target protein could form the basis of a diagnostic assay.

FRET-Based Sensors: The naphthyl group can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs. A peptide-based biosensor could be designed where a conformational change upon target binding alters the distance between the naphthyl group and another fluorophore, resulting in a measurable change in the FRET signal.

Probing Protein Environments: The sensitivity of the naphthyl group's fluorescence to its local environment can be used to study protein folding or the nature of a receptor's binding pocket.

While the intrinsic fluorescence of tryptophan is more commonly used, 2-naphthylalanine offers an alternative with distinct spectral properties, providing researchers with more options for designing sophisticated peptide-based diagnostic tools. lifetein.com The combination of these fluorescent properties with the stability conferred by N-methylation makes peptides containing this compound promising candidates for robust and sensitive biosensor applications.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Fmoc-3-(1-naphthyl)-L-alanine | Fmoc-1-Nal-OH |

| Fmoc-3-(2-naphthyl)-L-alanine | Fmoc-2-Nal-OH |

| Phenylalanine | Phe |

| Tryptophan | Trp |

| 1-naphthylalanine | 1-Nal |

| 2-naphthylalanine | 2-Nal |

| Fmoc-N-Me-Ala-OH | - |

| Norvaline | - |

| Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | - |

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for incorporating Fmoc-3-(2-naphthyl)-L-alanine into peptides?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with resins like 4-methylbenzhydrylamine (MBHA). Double coupling with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) is recommended to overcome steric hindrance from the bulky 2-naphthyl group. Post-synthesis, cleavage from the resin is achieved using trifluoroacetic acid (TFA) .

Q. How is the purity of Fmoc-3-(2-naphthyl)-L-alanine validated in peptide synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds is standard. Retention time and spectral analysis (e.g., LC-MS) confirm identity and homogeneity. For quantification, isotope-labeled internal standards or external reference methods are used .

Q. What storage conditions ensure the stability of Fmoc-3-(2-naphthyl)-L-alanine?

- Methodological Answer : Store at 2–8°C in a desiccated, dark environment to prevent Fmoc-group degradation. Avoid prolonged exposure to moisture or basic conditions, which can prematurely deprotect the amino acid .

Advanced Research Questions

Q. How does stereochemistry (D vs. L) of 3-(2-naphthyl)-alanine derivatives influence peptide bioactivity?

- Methodological Answer : In opioid receptor studies, D-2-Nal (D-configured 3-(2-naphthyl)-alanine) analogs showed enhanced µ-opioid receptor binding compared to L-forms. For example, endomorphin-2 analogs with D-2-Nal exhibited higher affinity (Ki values < 1 nM) in competitive binding assays. This is attributed to improved hydrophobic interactions and conformational rigidity .

Q. What analytical challenges arise during structural characterization of peptides containing Fmoc-3-(2-naphthyl)-L-alanine?

- Methodological Answer : The hydrophobic 2-naphthyl group can cause aggregation during mass spectrometry (MS), leading to signal suppression. Mitigate this by using matrix-assisted laser desorption/ionization (MALDI)-MS with α-cyano-4-hydroxycinnamic acid (CHCA) matrix or electrospray ionization (ESI)-MS with acetonitrile/formic acid mobile phases .

Q. How can conflicting solubility data for Fmoc-3-(2-naphthyl)-L-alanine be resolved?

- Methodological Answer : Discrepancies in reported solubility (e.g., in DMF vs. THF) stem from the compound’s sensitivity to solvent polarity. Pre-dissolve in dimethylformamide (DMF) at 0.1 M for SPPS. For non-polar solvents, sonicate at 40°C for 30 minutes to achieve homogeneous solutions .

Q. What strategies optimize the incorporation of Fmoc-3-(2-naphthyl)-L-alanine in automated peptide synthesizers?

- Methodological Answer : Extend coupling times to 60–90 minutes and use a 5-fold molar excess of the amino acid. Additives like Oxyma Pure® (ethyl cyanohydroxyiminoacetate) improve coupling efficiency by reducing racemization risks. Monitor real-time via UV absorbance (301 nm) for Fmoc deprotection .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.